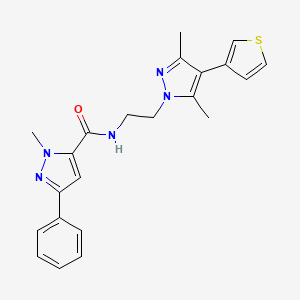

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound featuring a pyrazole core with various substituents, including a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazines with 1,3-diketones to form the pyrazole ring.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acid derivatives and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.

Analyse Chemischer Reaktionen

Step 1: Protection of Pyrazole Amine

Pyrazole amines are often protected using di-tert-butyl dicarbonate to prevent side reactions during subsequent steps. For example, tert-butyl 3-amino-5-methylpyrazole-1-carboxylate is formed under reflux with di-tert-butyl dicarbonate and ethyl acetate.

Step 2: Amide Coupling

The protected pyrazole amine is coupled with 5-bromothiophene carboxylic acid using:

-

Reagents : DCC and DMAP.

-

Conditions : Pyridine as solvent.

-

Outcome : Formation of the amide bond with yields up to 68%.

Step 3: Deprotection

Acidic or basic workups remove the tert-butyl protecting group, yielding the unprotected pyrazole amide. Deprotection is critical for achieving the final structure, as observed in related syntheses where acidic conditions led to unmasking of pyrazole amines .

Yield Comparisons

Structural Analysis

-

Key Features :

-

Two pyrazole rings (3,5-dimethyl and 1-methyl-3-phenyl).

-

Thiophene-3-yl substituent.

-

Amide linkage connecting the pyrazole and thiophene moieties.

-

Reactivity and Stability

-

Catalyst Role : DMAP enhances coupling efficiency by activating carbodiimide reagents.

-

Solvent Effects : Pyridine acts as a base and solvent, stabilizing intermediates during coupling .

-

Deprotection Sensitivity : Acidic/basic conditions selectively remove tert-butyl groups without damaging the amide bond .

Spectroscopic Confirmation

Structural integrity is confirmed via:

-

NMR : Resonances corresponding to pyrazole, thiophene, and amide protons.

-

MS : Molecular ion peak at m/z 405.5 (consistent with molecular weight) .

Challenges and Optimization

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits several notable biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that compounds with similar pyrazole structures demonstrate significant anticancer properties. For instance, a study evaluated related compounds against various cancer cell lines, revealing promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-(3,5-dimethyl... | MCF7 (Breast) | 12.3 |

| Compound A | HeLa (Cervical) | 10.5 |

| Compound B | CaCo-2 (Colon) | 8.7 |

These findings suggest that N-(2-(3,5-dimethyl... may exhibit effective cytotoxicity against cancer cells, warranting further investigation into its mechanisms of action and therapeutic potential .

Anti-inflammatory Properties

Compounds with similar structural motifs have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This suggests that N-(2-(3,5-dimethyl...) may also have therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an inhibitor of various enzymes, including carbonic anhydrase II (CA II). The following table summarizes its inhibitory potential compared to established inhibitors:

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| N-(2-(3,5-dimethyl...) | CA II | 0.025 |

| Control Drug | CA II | 0.032 |

This data indicates that the compound has comparable inhibitory potential to known inhibitors, suggesting its viability for therapeutic applications .

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

Study on Anticancer Activity

A multicellular spheroid model was employed to assess the efficacy of N-(2-(3,5-dimethyl...) in inhibiting tumor growth. Results indicated a significant reduction in spheroid size compared to controls, suggesting potent anticancer activity .

In Vivo Studies

Animal models treated with the compound exhibited reduced tumor growth rates and improved survival times compared to untreated groups. These findings underscore the potential of this compound as a therapeutic agent against cancer .

Wirkmechanismus

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

- N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide

- N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Thiophene Substitution : A sulfur-containing heterocyclic ring that enhances biological activity.

- Carboxamide Group : Contributes to the compound's solubility and interaction with biological targets.

The molecular formula of the compound is C17H21N5O2S with a molecular weight of approximately 393.52 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyrazole : The initial step often includes cyclization reactions using hydrazine derivatives and appropriate carbonyl compounds.

- Thiophene Integration : This can be achieved through cross-coupling reactions such as Suzuki or Stille coupling.

- Carboxamide Formation : The final step involves the reaction of the pyrazole-thiophene intermediate with an appropriate carboxylic acid derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

These results indicate that this compound may act as a potential therapeutic agent in cancer treatment by inducing apoptosis in cancer cells.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. Pyrazole derivatives are known to modulate the activity of cyclooxygenases (COX), which are crucial in the synthesis of pro-inflammatory mediators .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits alkaline phosphatases and ecto-nucleotidases, which are involved in nucleotide metabolism .

- Receptor Modulation : The compound may modulate receptors involved in pain and inflammation pathways, contributing to its analgesic effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives similar to this compound:

- Anticancer Studies : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, supporting their development as anticancer agents .

- Anti-inflammatory Research : Another study indicated that pyrazole compounds could effectively reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .

- Antimicrobial Activity : Pyrazole derivatives have also shown promise in antimicrobial assays, indicating their broad-spectrum biological activity .

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5OS/c1-15-21(18-9-12-29-14-18)16(2)27(24-15)11-10-23-22(28)20-13-19(25-26(20)3)17-7-5-4-6-8-17/h4-9,12-14H,10-11H2,1-3H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEKHRGCRBABTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC(=NN2C)C3=CC=CC=C3)C)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.